molecular formula C12H14N2O2 B8614874 4-(dimethylamino)-6-methoxy-2H-isoquinolin-1-one

4-(dimethylamino)-6-methoxy-2H-isoquinolin-1-one

Cat. No.: B8614874
M. Wt: 218.25 g/mol
InChI Key: WYZYPWABLKFQRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(dimethylamino)-6-methoxy-2H-isoquinolin-1-one is an organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinoline This compound is characterized by the presence of a dimethylamino group at the 4-position and a methoxy group at the 6-position on the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-6-methoxy-2H-isoquinolin-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-(dimethylamino)benzaldehyde with 2-methoxyphenylacetonitrile in the presence of a base such as sodium hydride can lead to the formation of the desired isoquinoline derivative. The reaction typically requires heating and may involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-6-methoxy-2H-isoquinolin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced isoquinoline derivatives.

    Substitution: The dimethylamino and methoxy groups can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Electrophiles such as alkyl halides, nucleophiles such as amines

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce reduced isoquinoline compounds. Substitution reactions can lead to various substituted isoquinoline derivatives.

Scientific Research Applications

4-(dimethylamino)-6-methoxy-2H-isoquinolin-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-6-methoxy-2H-isoquinolin-1-one involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(dimethylamino)-6-methoxy-2H-isoquinolin-1-one include:

  • 4-(Dimethylamino)benzaldehyde
  • 2-Methoxyphenylacetonitrile
  • Isoquinoline derivatives with different substituents

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dimethylamino and methoxy groups on the isoquinoline ring enhances its reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

4-(dimethylamino)-6-methoxy-2H-isoquinolin-1-one

InChI

InChI=1S/C12H14N2O2/c1-14(2)11-7-13-12(15)9-5-4-8(16-3)6-10(9)11/h4-7H,1-3H3,(H,13,15)

InChI Key

WYZYPWABLKFQRQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CNC(=O)C2=C1C=C(C=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-bromo-6-methoxyisoquinolin-1(2H)-one (1 g, 3.94 mmol) in dimethylamine (5 ml, 39.5 mmol) was heated to 105° C. for 48 h. After cooling, the reaction mixture was concentrated under reduced pressure to get 4-(Dimethylamino)-6-methoxyisoquinolin-1(2H)-one (0.8 g, 4.58 mmol, 85% yield). MS: MS m/z 219.20 (M++1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

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